4-oxooct-7-ynoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Oxooct-7-ynoic acid is an alpha-keto acid with the molecular formula C8H10O3. It is a yellow crystalline compound that is soluble in water and organic solvents. This compound belongs to the family of unsaturated alpha-keto acids and is synthesized naturally by various bacteria and fungi. In biological systems, this compound plays a role in the biosynthesis of several essential biological molecules, such as amino acids, nucleotides, and fatty acids.

准备方法

The synthesis of 4-oxooct-7-ynoic acid can be achieved using various methods, including enzymatic synthesis, chemical synthesis, and microbial synthesis.

Enzymatic Synthesis: This method involves the use of enzymes, such as transaminases, to catalyze the conversion of alpha-ketoglutarate to this compound.

Chemical Synthesis: This involves the reaction of an alkynoate with an alkyl halide in the presence of a metal catalyst to produce this compound.

Microbial Synthesis: Bacteria or fungi are used to produce this compound through fermentation.

化学反应分析

4-Oxooct-7-ynoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include metal catalysts, acids, and bases. The major products formed from these reactions vary based on the specific conditions and reagents used.

科学研究应用

Chemistry

4-Oxooct-7-ynoic acid serves as a vital building block in organic synthesis. It is instrumental in:

- Designing bioactive molecules.

- Synthesizing chiral building blocks for pharmaceuticals.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Converts to carboxylic acids | Various carboxylic acids |

| Reduction | Forms alcohols or reduced compounds | Alcohol derivatives |

| Substitution | Functional group replacement | Diverse derivatives |

Biology

In biological contexts, this compound plays a significant role in metabolic pathways:

- It is involved in the biosynthesis of amino acids, nucleotides, and fatty acids.

- The compound's interaction with enzymes aids in understanding metabolic processes.

Case Study: Metabolic Pathway Analysis

A study explored the role of this compound in yeast metabolism, demonstrating its involvement in the synthesis of essential biomolecules. The results indicated that disruption of its pathway led to impaired growth, highlighting its biological significance .

Medicine

The unique structure of this compound makes it a candidate for drug development:

- Researchers are investigating its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

Table 2: Potential Therapeutic Uses

| Application Area | Potential Use |

|---|---|

| Antimicrobial | Development of new antibiotics |

| Anti-inflammatory | Treatment for inflammatory diseases |

| Anticancer | Investigating effects on cancer cells |

Industry

In industrial applications, this compound is utilized for:

- Producing specialty chemicals.

- Developing materials such as polymers and coatings due to its versatile reactivity.

Case Study: Industrial Synthesis

An investigation into the industrial production of this compound demonstrated efficient synthesis methods that resulted in high purity and yield, making it suitable for large-scale applications .

作用机制

The mechanism by which 4-oxooct-7-ynoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s alpha-keto acid structure allows it to participate in various biochemical reactions, influencing metabolic pathways and the biosynthesis of essential molecules.

相似化合物的比较

4-Oxooct-7-ynoic acid can be compared with other similar compounds, such as other alpha-keto acids. Some similar compounds include:

Pyruvic Acid: Another alpha-keto acid involved in metabolic pathways.

Alpha-Ketoglutaric Acid: Plays a role in the Krebs cycle and amino acid metabolism.

Oxaloacetic Acid: An intermediate in the citric acid cycle.

What sets this compound apart is its unsaturated nature and the presence of a triple bond, which gives it unique chemical properties and reactivity.

生物活性

4-Oxooct-7-ynoic acid is a compound of significant interest due to its potential biological activities, particularly in the context of metabolic disorders such as diabetes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

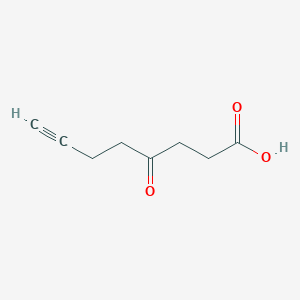

Chemical Structure and Properties

This compound (C8H10O3) is characterized by its unique alkyne structure, which contributes to its reactivity and biological interactions. The chemical structure can be represented as follows:

Research indicates that this compound may exert its biological effects through several mechanisms:

- Activation of the PI3K Pathway : Similar to other compounds in its class, this compound has been shown to enhance insulin-stimulated glucose uptake in muscle cells by activating the phosphoinositide 3-kinase (PI3K) signaling pathway. This mechanism is crucial for its antidiabetic effects, promoting better glucose metabolism and insulin sensitivity .

- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, which may help mitigate oxidative stress associated with chronic diseases like diabetes . The presence of functional groups in this compound likely contributes to this property.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies

Several studies have investigated the effects of this compound and related compounds:

- Study on Insulin Sensitivity : A study demonstrated that derivatives of this compound significantly improved insulin-stimulated glucose uptake in L6 myotubes. The most effective derivatives showed EC50 values ranging from 7.00 μM to 16.14 μM, indicating strong bioactivity .

- Synergistic Effects with Other Compounds : Research has indicated that when combined with certain essential oils or other low-molecular-weight antioxidants, the efficacy of this compound can be enhanced, suggesting potential for use in complementary therapies for metabolic disorders .

属性

IUPAC Name |

4-oxooct-7-ynoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-3-4-7(9)5-6-8(10)11/h1H,3-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXWZAQIQQBYMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。